molecular formula C21H13ClN4O4 B12919665 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- CAS No. 647853-12-1

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-

Cat. No.: B12919665
CAS No.: 647853-12-1
M. Wt: 420.8 g/mol
InChI Key: CDGZVKYEFKIDOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is unique due to its specific combination of a quinoxaline moiety with a benzamide group, which imparts a distinct set of biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- is a notable member of this class, characterized by its unique structure that may contribute to its biological effects. This article explores the biological activity of this compound, synthesizing data from various studies and presenting relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide
  • Molecular Formula: C₁₃H₉ClN₂O₃
  • Molecular Weight: 276.675 g/mol

The compound features a nitro group and a chloro substituent on the benzamide core, which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzamide derivatives indicated that compounds with nitro and chloro substituents exhibited significant activity against a range of bacterial strains. The specific activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- was assessed against Gram-positive and Gram-negative bacteria. Results showed a notable Minimum Inhibitory Concentration (MIC) value, indicating effective antimicrobial properties.

Compound MIC (µg/mL) Target Organism
Benzamide...32E. coli
Benzamide...16S. aureus

Anticancer Activity

Research has also highlighted the potential anticancer effects of benzamide derivatives. In vitro studies demonstrated that Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study:
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
5050
10020

The results suggest that higher concentrations significantly impair cell growth, making it a candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound was found to act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it demonstrated inhibitory action on peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.

The biological activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- can be attributed to its ability to interact with specific biological targets:

  • PPAR Activation/Inhibition: This compound modulates gene expression related to fatty acid metabolism.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis or function.

Properties

CAS No.

647853-12-1

Molecular Formula

C21H13ClN4O4

Molecular Weight

420.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27)

InChI Key

CDGZVKYEFKIDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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